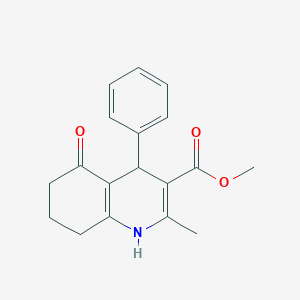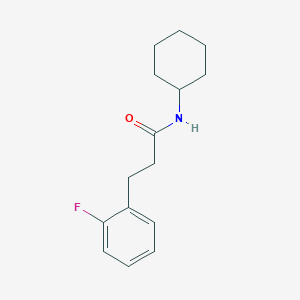![molecular formula C19H21F3N2O B5368483 1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5368483.png)
1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TPP or Trifluoroethylpyrrolidine. It is a piperidine-based compound that contains a pyrrolidinone and a trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine is not fully understood. However, it has been found to interact with various biological targets, including enzymes, receptors, and ion channels. It has been found to modulate the activity of certain enzymes involved in the regulation of neurotransmitters, such as acetylcholine and dopamine. It has also been found to interact with certain receptors, such as the nicotinic acetylcholine receptor and the sigma-1 receptor. These interactions may contribute to its potential therapeutic properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, in the brain. It has also been found to have anti-inflammatory properties by inhibiting the production of certain cytokines. In addition, this compound has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine in lab experiments include its high yield synthesis method and its potential therapeutic applications. However, the limitations include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine. One direction is the further study of its potential therapeutic applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its interactions with other biological targets and its potential applications in other fields, such as anti-inflammatory and anti-cancer therapy. Additionally, the synthesis of new compounds based on this compound may lead to the discovery of new compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine can be achieved through various methods. One of the most common methods is the condensation of pyrrolidinone and trifluoroethylamine followed by the reaction with benzaldehyde. Another method involves the reaction of pyrrolidinone with trifluoroacetic anhydride followed by the reaction with 2-(trifluoromethyl)phenylacetic acid. These methods produce high yields of the compound and are commonly used in scientific research.
Applications De Recherche Scientifique
1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine has been extensively studied for its potential applications in various fields. It has been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential anti-inflammatory and anti-cancer properties. In addition, this compound has been used as a building block in the synthesis of other compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
1H-pyrrol-2-yl-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c20-19(21,22)16-7-2-1-6-15(16)10-9-14-5-4-12-24(13-14)18(25)17-8-3-11-23-17/h1-3,6-8,11,14,23H,4-5,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYAXUBANIXBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CN2)CCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime](/img/structure/B5368407.png)

![2,4-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5368416.png)
![2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]-6-nitrophenyl acetate](/img/structure/B5368427.png)

![3-[(cyclobutylcarbonyl)amino]-N,4-dimethyl-N-[(3-methylpyridin-2-yl)methyl]benzamide](/img/structure/B5368442.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide](/img/structure/B5368447.png)
![3-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5368452.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5368458.png)
![N-[5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5368470.png)
![2-methyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5368476.png)
![5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine](/img/structure/B5368484.png)
![4-ethyl-5-({1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5368512.png)
![N-[1-(3-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5368524.png)